molecular formula C20H11BrF3N3O2S B11222560 (2Z)-6-bromo-N-(1,3-thiazol-2-yl)-2-{[3-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide

(2Z)-6-bromo-N-(1,3-thiazol-2-yl)-2-{[3-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide

Cat. No.: B11222560
M. Wt: 494.3 g/mol
InChI Key: PRCJARVBSAKSFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2Z)-6-bromo-N-(1,3-thiazol-2-yl)-2-{[3-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound is characterized by the presence of a bromine atom, a thiazole ring, a trifluoromethyl group, and a chromene core, making it a subject of study for its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-6-bromo-N-(1,3-thiazol-2-yl)-2-{[3-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the chromene core, followed by the introduction of the bromine atom and the thiazole ring. The final step involves the formation of the imino group and the carboxamide functionality. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often utilizing continuous flow reactors and automated systems to maintain consistent quality. The choice of reagents and conditions is critical to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

(2Z)-6-bromo-N-(1,3-thiazol-2-yl)-2-{[3-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the imino group to an amine.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for various modifications, making it useful in synthetic organic chemistry.

Biology

In biological research, (2Z)-6-bromo-N-(1,3-thiazol-2-yl)-2-{[3-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide is investigated for its potential biological activity. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.

Medicine

The compound’s potential therapeutic effects are of interest in medicinal chemistry. Researchers explore its efficacy and safety as a drug candidate for various diseases.

Industry

In the industrial sector, this compound may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of (2Z)-6-bromo-N-(1,3-thiazol-2-yl)-2-{[3-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: Known for its use in organic synthesis and similar reactivity patterns.

    N,N’-Bis(9-phenyl-9-xanthenyl)butane-1,4-diamine: Studied for its host-guest chemistry and structural similarities.

Uniqueness

What sets (2Z)-6-bromo-N-(1,3-thiazol-2-yl)-2-{[3-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide apart is its combination of functional groups, which imparts unique reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound in various research fields.

Properties

Molecular Formula

C20H11BrF3N3O2S

Molecular Weight

494.3 g/mol

IUPAC Name

6-bromo-N-(1,3-thiazol-2-yl)-2-[3-(trifluoromethyl)phenyl]iminochromene-3-carboxamide

InChI

InChI=1S/C20H11BrF3N3O2S/c21-13-4-5-16-11(8-13)9-15(17(28)27-19-25-6-7-30-19)18(29-16)26-14-3-1-2-12(10-14)20(22,23)24/h1-10H,(H,25,27,28)

InChI Key

PRCJARVBSAKSFC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)N=C2C(=CC3=C(O2)C=CC(=C3)Br)C(=O)NC4=NC=CS4)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.